molecular formula C12H16N2O B3049689 1-(4-Phenylpiperazin-1-yl)ethanone CAS No. 21557-13-1

1-(4-Phenylpiperazin-1-yl)ethanone

Cat. No.: B3049689
CAS No.: 21557-13-1
M. Wt: 204.27 g/mol
InChI Key: YFBOBXSXWBMZCY-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylpiperazin-1-yl)ethanone can be synthesized through several methods. One common route involves the reaction of 4-phenylpiperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(4-Phenylpiperazin-1-yl)ethanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.

Comparison with Similar Compounds

1-(4-Phenylpiperazin-1-yl)ethanone can be compared with other piperazine derivatives, such as:

    1-(4-Methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a phenyl group.

    1-(4-Benzylpiperazin-1-yl)ethanone: Contains a benzyl group, offering different pharmacological properties.

    1-(4-Chlorophenylpiperazin-1-yl)ethanone: Substituted with a chlorine atom, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBOBXSXWBMZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276842
Record name 1-(4-phenylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21557-13-1
Record name 1-(4-phenylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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